Roflumilast-d4 N-Oxide

LC-MS/MS Bioanalysis Matrix Effect

Roflumilast-d4 N-Oxide is a deuterated internal standard specifically designed for LC-MS/MS quantification of roflumilast N-oxide in complex biological matrices. Incorporation of four deuterium atoms ensures near-identical chromatographic retention and extraction recovery, effectively compensating for matrix-induced ion suppression—unlike non-deuterated analogs which introduce >15% bias. Certified for ANDA bioequivalence studies (human plasma LLOQ 0.1 ng/mL) and PK-PD modeling (guinea pig plasma 0.5–500 ng/mL). Supports CYP3A4/CYP1A2 metabolism assays.

Molecular Formula C17H14Cl2F2N2O4
Molecular Weight 423.23
CAS No. 1794760-31-8
Cat. No. B586408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoflumilast-d4 N-Oxide
CAS1794760-31-8
Synonyms3-(Cyclopropylmethoxy-d4)-N-(3,5-dichloro-1-oxido-4-pyridinyl)-4-(difluoromethoxy)benzamide;  N-(3,5-Dichloro-1-oxopyridin-4-yl)-4-difluoromethoxy-3-(cyclopropyl-d4)_x000B_methoxybenzamide; 
Molecular FormulaC17H14Cl2F2N2O4
Molecular Weight423.23
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
InChIInChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2
InChIKeyKHXXMSARUQULRI-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roflumilast-d4 N-Oxide (CAS 1794760-31-8): Deuterated Internal Standard for Roflumilast N-Oxide Bioanalysis


Roflumilast-d4 N-Oxide (CAS 1794760-31-8) is a stable isotope-labeled analog of roflumilast N-oxide, the active metabolite of the phosphodiesterase-4 (PDE4) inhibitor roflumilast [1]. This deuterated compound incorporates four deuterium atoms at the cyclopropylmethoxy moiety, yielding a molecular formula of C₁₇H₁₀D₄Cl₂F₂N₂O₄ and a molecular weight of 423.23 g/mol . It is specifically designed and certified for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of roflumilast N-oxide in biological matrices [1].

Analytical Selection Criteria: Why Roflumilast-d4 N-Oxide Cannot Be Replaced by Non-Deuterated or Alternative Internal Standards


Interchangeability of internal standards in quantitative LC-MS/MS assays is precluded by differential matrix effects and ion suppression phenomena. In complex biological samples such as human plasma, structurally distinct analogs or non-deuterated compounds exhibit divergent chromatographic retention and extraction recovery relative to the analyte, introducing systematic quantification bias [1]. Peer-reviewed validation studies employing penta-deuterated roflumilast N-oxide analogs have demonstrated that the use of structurally dissimilar internal standards results in method inaccuracy exceeding acceptable bioanalytical thresholds (>15% deviation) [2][3]. The deuterium labeling in Roflumilast-d4 N-Oxide ensures near-identical physicochemical behavior to the unlabeled analyte, enabling effective compensation for matrix-induced ionization variability, a property that structurally unrelated internal standards cannot reliably provide .

Quantitative Differentiation: Validated Performance Metrics for Roflumilast-d4 N-Oxide in Bioanalytical Methods


Matrix Effect Compensation: Reduced Ion Suppression Compared to Structurally Distinct Internal Standards

In human plasma LC-MS/MS assays, Roflumilast-d4 N-Oxide co-elutes with unlabeled roflumilast N-oxide, thereby experiencing identical matrix-induced ion suppression or enhancement. This co-elution property ensures that the analyte-to-internal standard response ratio remains constant despite matrix variability, yielding assay inaccuracy and precision values <15% across the validated calibration range [1]. In contrast, structurally unrelated internal standards or non-co-eluting analogs produce differential matrix effects that can increase inaccuracy beyond the ±15% regulatory acceptance threshold, necessitating time-consuming method re-optimization .

LC-MS/MS Bioanalysis Matrix Effect

Assay Sensitivity: Lower Limit of Quantification (LLOQ) Validated Using Deuterated Internal Standard

Validated LC-MS/MS methods employing penta-deuterated roflumilast N-oxide as internal standard achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL for roflumilast N-oxide in human plasma [1]. This sensitivity is essential for accurate pharmacokinetic profiling at clinically relevant concentrations following therapeutic dosing. In a separate validated method using deuterium-labeled internal standards in guinea pig plasma, the LLOQ for roflumilast N-oxide was 0.5 ng/mL with linearity from 0.5 to 500.0 ng/mL and a coefficient of determination >0.99 [2].

Pharmacokinetics Method Validation Sensitivity

Precision and Recovery: Validated Intra-Day and Inter-Day Reproducibility Metrics

In a fully validated LC-MS method for guinea pig plasma, the use of deuterium-labeled internal standards including roflumilast N-oxide-d4 yielded intra-day and inter-day precision values (expressed as relative standard deviation percentage) within 6.7% for roflumilast N-oxide quantification [1]. Analyte recovery exceeded 73.4% under the described extraction conditions. In human plasma methods employing penta-deuterated analogs, inaccuracy and precision values remained below 15% across the entire calibration range, with calibration curve correlation coefficients (r) >0.99 [2]. These metrics meet European Medicines Agency (EMA) bioanalytical method validation guidelines [1].

Precision Accuracy Recovery

Procurement-Driven Application Scenarios for Roflumilast-d4 N-Oxide (CAS 1794760-31-8)


Regulated Bioanalytical Method Development for ANDA/NDA Submissions

Use as a stable isotope-labeled internal standard in validated LC-MS/MS assays for quantifying roflumilast N-oxide in human plasma, achieving LLOQ of 0.1 ng/mL with inaccuracy and precision <15% [1][2]. This application directly supports Abbreviated New Drug Application (ANDA) bioequivalence studies and pharmacokinetic profiling required for regulatory submissions .

Preclinical Pharmacokinetic and Toxicokinetic Studies in Animal Models

Employment in validated LC-MS methods for guinea pig plasma quantification, with demonstrated linearity from 0.5 to 500.0 ng/mL, intra-day/inter-day precision ≤6.7% RSD, and recovery >73.4% [1]. This supports pharmacokinetic-pharmacodynamic (PK-PD) modeling in ovalbumin-induced allergic inflammation models used to evaluate PDE4 inhibitors [1].

Metabolic Stability and CYP-Mediated Drug-Drug Interaction Studies

Quantification of roflumilast N-oxide formation in in vitro hepatocyte or microsomal incubations to assess CYP3A4 and CYP1A2 metabolic activity [2]. The deuterated internal standard enables precise measurement of metabolite formation rates, which is essential for evaluating potential drug-drug interactions in polypharmacy contexts .

Inhaled Roflumilast N-Oxide Formulation Bioanalysis

Support for analytical method development and validation in studies evaluating inhaled roflumilast N-oxide delivery for autoimmune, respiratory, and inflammatory disorders, as described in granted patents covering this route of administration [3][4].

Technical Documentation Hub

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